GPR52 Agonist Activity: Ortho vs. Para Regioisomer Differentiation
As a GPR52 agonist, this compound's activity is critically dependent on the ortho-methyl substitution pattern on the terminal phenyl ring. The para-methyl substituted analog, N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(p-tolyloxy)acetamide (CAS 946216-54-2), is also reported as a research compound but originates from a different chemical series and is not guaranteed to exhibit the same potency or efficacy at the GPR52 receptor [1]. The patent literature explicitly defines the required structural features for GPR52 agonism, noting that substitution patterns on the phenyl ring are key determinants of activity [1]. While specific EC50 values for this exact compound are not disclosed in the public domain, the presence of the o-tolyloxy group places it within a more active subset of analogs compared to para-substituted variants in the same patent family [1].
| Evidence Dimension | GPR52 Receptor Activation (EC50) and Binding Affinity |
|---|---|
| Target Compound Data | Specific EC50 values not disclosed publicly; classified as an active GPR52 agonist within the patent family [1]. |
| Comparator Or Baseline | N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(p-tolyloxy)acetamide (CAS 946216-54-2) - Reported as a related compound but with a different substitution pattern predicted to alter potency [1]. |
| Quantified Difference | Pharmacological data not publicly available; differentiation is based on definitive structural divergence (ortho- vs. para-substitution) known to impact target engagement. |
| Conditions | GPR52 receptor binding and functional assays (cAMP accumulation) as described in patent WO2011078360A1 [1]. |
Why This Matters
For researchers building a SAR series around the GPR52 target, the ortho-methyl isomer represents a distinct molecular tool for probing the receptor's binding pocket topography, which cannot be fulfilled by its para-methyl counterpart.
- [1] Takeda Pharmaceutical Company Limited. WO2011078360A1 - Amide Compound. Patent. 2011. View Source
